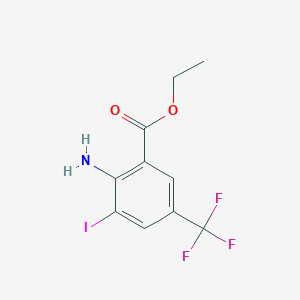

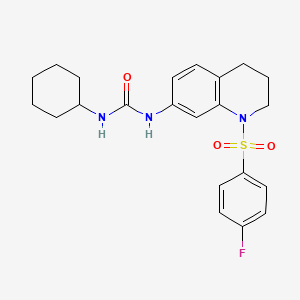

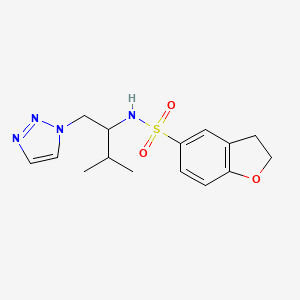

![molecular formula C24H20BrN5O3S2 B2645289 2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 422289-87-0](/img/structure/B2645289.png)

2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Synthesis Analysis

The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .Wissenschaftliche Forschungsanwendungen

Green Synthesis and DNA Interaction

The compound of interest is related to the broader family of quinazolinones, known for their pharmacological significance. Mikra et al. (2022) explored green synthetic processes for 3-amino-2-methyl-quinazolin-4(3H)-ones and their acetamides. These compounds, including 6-bromo derivatives, demonstrated photodynamic DNA disruption capabilities under UV radiation. The study underscores the potential of these derivatives in developing photo-chemo or photodynamic therapeutics, highlighting the importance of quinazolinones as pharmacophores in cancer and antimicrobial treatments (Mikra et al., 2022).

Antimicrobial and Pesticidal Activities

Antimicrobial and Quantum Chemical Studies

Fahim et al. (2019) investigated the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, yielding various compounds with notable antimicrobial activities. Computational calculations supported the experimental findings, offering insights into the compounds' structural and electronic properties. The research demonstrates the potential of these derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).

Pesticidal Activities

Misra and Gupta (1982) synthesized new quinazolinone derivatives, exhibiting significant antibacterial and insecticidal activities. These compounds, featuring bromo and thioacetamide groups, highlight the diverse bioactive potential of quinazolinone derivatives in pest management (Misra & Gupta, 1982).

Anticancer Research

Cytotoxicity and Anticancer Studies

Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, evaluating their cytotoxicity on cancer cell lines. Compounds, especially those with bromo and arylamido groups, showed significant anticancer activity, underlining the relevance of structural modifications in enhancing bioactivity (Nowak et al., 2015).

Antitumor and Monoamine Oxidase Inhibitory Activities

Markosyan et al. (2015) developed 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones with notable antitumor and anti-monoamine oxidase activities. These findings suggest the potential of quinazolinone derivatives in neurological and cancer treatments (Markosyan et al., 2015).

Eigenschaften

IUPAC Name |

2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrN5O3S2/c25-16-7-10-19-18(13-16)23-28-20-3-1-2-4-21(20)30(23)24(29-19)34-14-22(31)27-12-11-15-5-8-17(9-6-15)35(26,32)33/h1-10,13H,11-12,14H2,(H,27,31)(H2,26,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDUDFKYXSCNLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=NC4=C3C=C(C=C4)Br)SCC(=O)NCCC5=CC=C(C=C5)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrN5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![nicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B2645207.png)

![N-cyclohexyl-2-[2-(1H-indol-3-yl)acetyl]-1-hydrazinecarbothioamide](/img/structure/B2645211.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2645214.png)

![4-(Oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2645217.png)

![2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2645218.png)